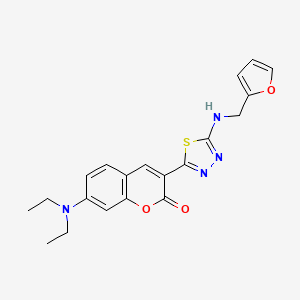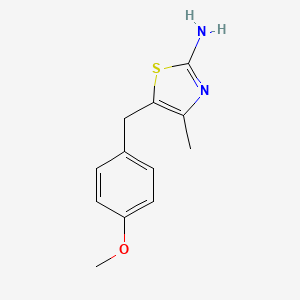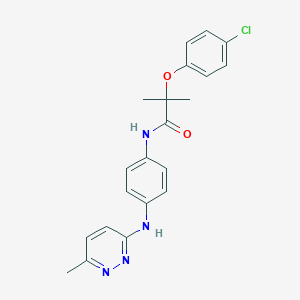
7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These are often used in the pharmaceutical industry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromen-2-one moiety, a thiadiazole ring, and a furan ring, all of which can significantly influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing groups present in its structure. The presence of the furan ring, for example, might make it susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Highly Sensitive Probes for Metal Ion Detection
This compound has demonstrated significant utility in the development of highly sensitive probes for detecting metal ions in biological systems. For instance, a derivative of this compound, synthesized for the detection of Cr3+ ions, exhibited a quick color response from fluorescent green to colorless, alongside significant quenching of fluorescence in a dimethyl sulfoxide medium. Such properties underscore its potential for application in living cell imaging and environmental monitoring of metal ions (Mani et al., 2018).
Green Synthesis and Antimicrobial Activity
The compound has been utilized in green chemistry approaches for synthesizing novel derivatives with significant biological activities. A protocol under ultrasound promoted the synthesis of coupled chromonyl-thiadiazolyl derivatives, indicating its role in facilitating environmentally friendly synthesis methods that yield compounds with broad biological and pharmacological properties (Nikalje et al., 2017).
Antioxidative and Anti-inflammatory Properties
Derivatives of this compound have shown promising antioxidative and anti-inflammatory properties, comparable to known standards like α-tocopherol. Such derivatives have been identified in marine organisms, providing insights into the potential application of these compounds in functional food and medicinal applications due to their therapeutic potentials (Joy & Chakraborty, 2017).
Kinase Inhibitors for Cancer Therapy
Some synthesized derivatives of this compound have been evaluated as kinase inhibitors, specifically targeting EGFR and VEGFR-2, which are critical in cancer development. This application demonstrates the compound's relevance in developing novel anticancer agents with potential therapeutic benefits (Amr et al., 2017).
Novel Anticancer Agents
Research into derivatives of this compound has also led to the discovery of novel anticancer agents, showcasing low to moderate anticancer activity with significant selective action on certain cancer cell lines. This highlights the compound's utility in the design and synthesis of new therapeutics targeting specific cancer types (Kaminskyy et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOJVANAIEVGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)
![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)
![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)


![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)
![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

